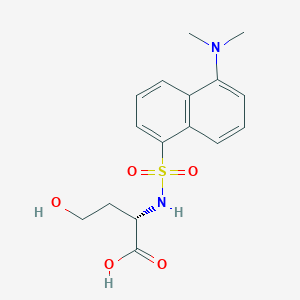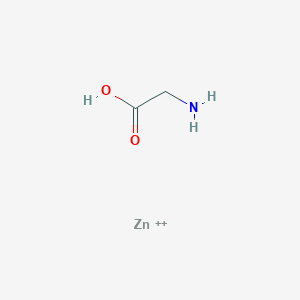
Zinc glycinate
Vue d'ensemble
Description
Zinc Glycinate is a zinc salt of glycine, known for its use in various applications due to its excellent bioavailability and nutritional benefits. The interest in its synthesis, properties, and molecular structure is driven by its potential in nutritional supplements and various industrial applications.
Synthesis Analysis
The mechanochemical synthesis of Zinc N-(phosphonomethyl)glycinate demonstrates a two-step process involving the formation of an intermediate structure, highlighting a novel approach to creating this compound with potential industrial applications (Wilke et al., 2017).
Molecular Structure Analysis
The structural characterization of Zinc Glycinate showcases the metal ion's coordination to the amino and carboxyl groups, forming a stable chelate structure. This configuration is crucial for its bioavailability and efficacy as a nutrient supplement (Yin et al., 2017).
Chemical Reactions and Properties
The complex formation and thermal decomposition processes of Zinc Glycinate are integral to understanding its stability and reactivity. These characteristics are essential for its application in various fields, including nutrition and material science (Guo, 2001).
Physical Properties Analysis
Investigations into the solubility, infrared spectrum, and thermal analysis of Zinc Glycinate provide insight into its physical properties. These analyses are crucial for developing formulations that optimize its use in supplements and other applications (Yin et al., 2017).
Chemical Properties Analysis
The chemical stability and reactivity of Zinc Glycinate are influenced by its unique molecular structure. Understanding these properties is key to exploring its potential in biochemical and industrial applications (Konar et al., 2010).
Applications De Recherche Scientifique
Specific Scientific Field
This application falls under the field of Animal Nutrition and Poultry Farming .
Summary of the Application
Zinc Glycinate is used as a dietary supplement in the feed of yellow feather broilers to improve their growth performance, serum biochemical index, intestinal morphology, and hepatic metallothionein (MT) mRNA expression .
Methods of Application
In the study, 540 18-day-old yellow feather broilers were randomly divided into three groups: control group (basal diet), ZnSO4 group (basal diet plus 60 mg Zn/kg from ZnSO4), and Gly-Zn group (basal diet plus 60 mg Zn/kg from zinc glycinate). Each treatment group had 6 replicates with 30 birds in each replicate. The experiment lasted for 42 days (18 to 59 days of age) .
Results or Outcomes
The results showed that supplementing 60 mg Zn/kg through zinc glycinate improved growth performance and serum indexes as well as intestinal morphology of yellow feather broilers. It also regulates MT gene expression more effectively than the ZnSO4 group at the transcriptional level .
Agriculture
Specific Scientific Field
This application falls under the field of Agriculture and Soil Science .
Summary of the Application
Zinc Glycinate is used as a soil supplement to improve the yield and quality of crops .
Methods of Application
In the study, Zinc Glycinate was applied thrice as fertigation at planting (50%), vegetative (25%), and flowering periods (25%) through drip fertigation .
Results or Outcomes
The results showed that the application of Zinc Glycinate recorded higher fresh fruit yield, quality crop produces, and zinc supply in comparison to Zinc EDTA on calcareous soils .
Immune Health Support
Specific Scientific Field
This application falls under the field of Immunology and Nutrition Science .
Summary of the Application
Zinc Glycinate is known for its benefits for providing immune health support and anti-inflammation. It is often used to improve cold and respiratory symptoms, wound healing, acne reduction, and lowering the risk of age-related diseases .
Methods of Application
Zinc Glycinate is taken orally as a dietary supplement .
Results or Outcomes
Research suggests that zinc deficiency may contribute to low-grade systemic inflammation. Therefore, supplementation with Zinc Glycinate can help in reducing inflammation and boosting immune health .
Animal Nutrition
Specific Scientific Field
This application falls under the field of Animal Nutrition .
Summary of the Application
Zinc Glycinate is used as a dietary supplement in animal feed. It is important for collagen synthesis and keratin formation in hoof, skin, wool, hair, and feathers .
Methods of Application
Zinc Glycinate is added to the animal feed as a supplement .
Results or Outcomes
The use of Zinc Glycinate in animal feed improves the health and quality of the animals’ skin, hair, and feathers .
Wound Healing
Specific Scientific Field
This application falls under the field of Dermatology and Nutrition Science .
Summary of the Application
Zinc Glycinate is known for its benefits in aiding wound healing. It is often used to improve the healing process of wounds .
Methods of Application
Zinc Glycinate is taken orally as a dietary supplement .
Results or Outcomes
Research suggests that Zinc Glycinate can help in speeding up the healing process of wounds .
Acne Reduction
Specific Scientific Field
This application falls under the field of Dermatology .
Summary of the Application
Zinc Glycinate is used for its benefits in reducing acne. It is often used to improve skin health and reduce acne .
Methods of Application
Zinc Glycinate is taken orally as a dietary supplement .
Results or Outcomes
Research suggests that Zinc Glycinate can help in reducing acne and improving skin health .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
zinc;2-aminoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H5NO2.Zn/c2*3-1-2(4)5;/h2*1,3H2,(H,4,5);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXSXMSTSYWNMH-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])N.C(C(=O)[O-])N.[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O4Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60162193 | |
| Record name | Zinc glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60162193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zinc glycinate | |
CAS RN |
14281-83-5, 7214-08-6 | |
| Record name | Zinc glycinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14281-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zinc glycinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014281835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinc glycinate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14493 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zinc glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60162193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(glycinato-N,O)zinc | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.687 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | zinc glycyniate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.232.556 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZINC GLYCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/681VJX72FE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



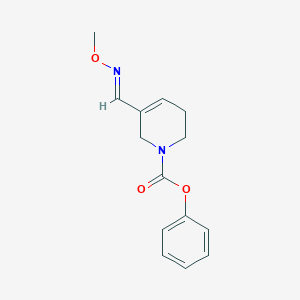
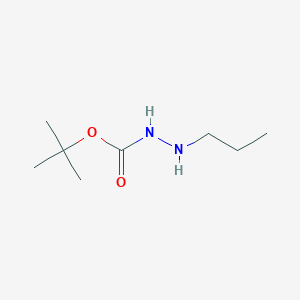
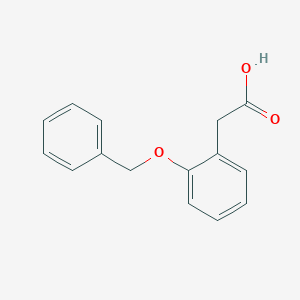
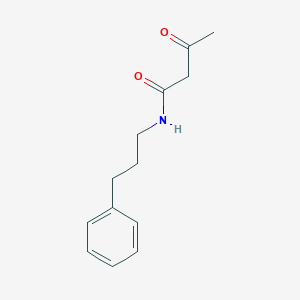
![2,4,6-trihydroxy-3-methyl-5-[(3S)-3-methylpentanoyl]benzaldehyde](/img/structure/B45144.png)
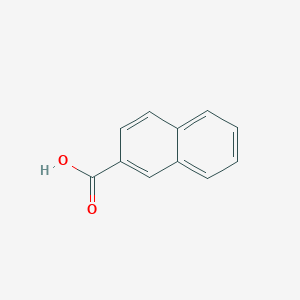
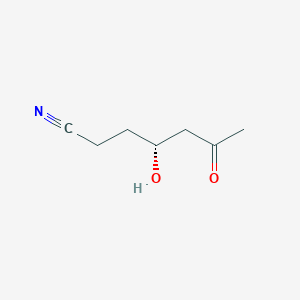
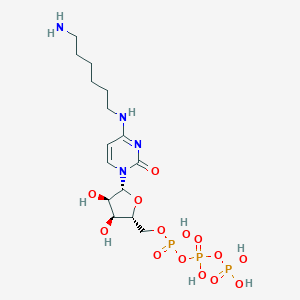
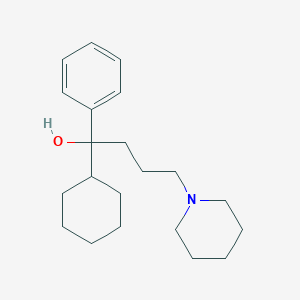
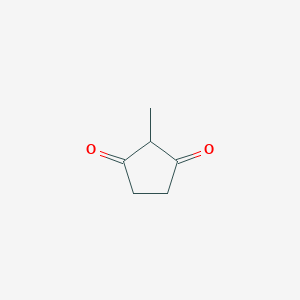
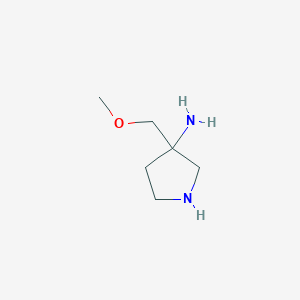
![4-[(Pyrrolidin-3-yl)oxy]benzonitrile](/img/structure/B45160.png)
dimethyl-](/img/structure/B45161.png)
